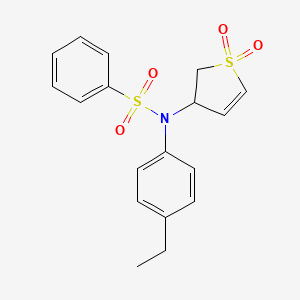

![molecular formula C23H15F2N3O B2417520 6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-54-0](/img/structure/B2417520.png)

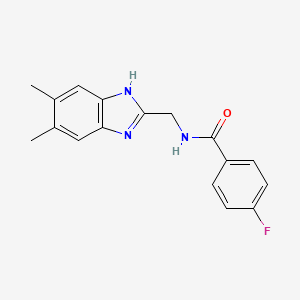

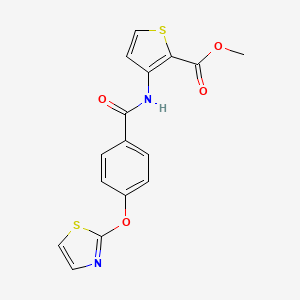

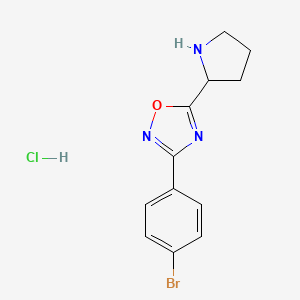

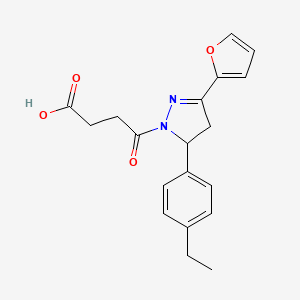

6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated quinolines, like the compound , often involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds have also been discussed .Aplicaciones Científicas De Investigación

Antibacterial Activity: Fluoroquinolones, a class of compounds related to DFMPQ, are widely used as antibiotics. Their broad-spectrum antibacterial properties make them effective against various pathogens. Researchers have explored DFMPQ and its analogs for similar applications .

Fluorescent Probes and Imaging Agents

DFMPQ’s fluorinated structure makes it an intriguing candidate for fluorescence-based applications:

- Fluorescent Dyes : DFMPQ derivatives could serve as fluorescent dyes for cellular imaging. Their unique spectral properties (excitation/emission maxima) allow visualization of biological processes .

Organic Synthesis and Suzuki–Miyaura Coupling

DFMPQ can participate in synthetic methodologies:

- Suzuki–Miyaura Coupling : Researchers have explored boron reagents for coupling reactions. DFMPQ could be incorporated into more complex structures via this versatile method .

Crystallography and Structural Insights

DFMPQ’s crystal structure provides valuable information:

- X-ray Analysis : Single crystals of DFMPQ have been studied using X-ray crystallography. Understanding its solid-state arrangement informs its properties and reactivity .

Photophysical Properties and Optoelectronics

DFMPQ’s electronic properties are worth investigating:

Direcciones Futuras

Given the broad range of biological activities exhibited by quinoline derivatives, there is significant interest in the development of novel synthetic methods and the exploration of their potential practical applications . Future research could focus on further elucidating the properties and potential uses of “6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline”, including its mechanism of action, toxicity, and potential therapeutic applications.

Propiedades

IUPAC Name |

6,8-difluoro-1-(2-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F2N3O/c1-29-20-10-6-5-9-19(20)28-23-16-11-15(24)12-18(25)22(16)26-13-17(23)21(27-28)14-7-3-2-4-8-14/h2-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGCRBPYMXNHOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Bromophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2417440.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole](/img/structure/B2417441.png)

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride](/img/structure/B2417445.png)

![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2417452.png)

![2-[3-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxothieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2417454.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2417460.png)